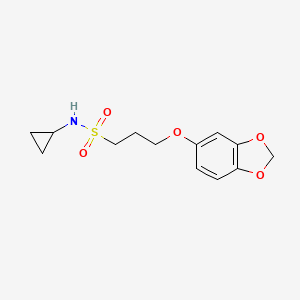

3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide

Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide is a synthetic organic compound featuring a propane sulfonamide backbone with two key substituents:

- A 1,3-benzodioxol-5-yloxy group at the third carbon of the propane chain.

- A cyclopropyl group attached to the sulfonamide nitrogen.

Its molecular formula is C₁₃H₁₆N₂O₅S (molecular weight: 328.34 g/mol).

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c15-20(16,14-10-2-3-10)7-1-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIKLGRMWKBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The sulfonamide group is also significant for its pharmacological properties. The molecular formula is CHNOS, with a molecular weight of approximately 273.32 g/mol.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study evaluating sulfonamide-based compounds found that many exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results in inhibiting bacterial growth, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 100 | E. coli |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a related compound demonstrated an IC value of 110 μg/mL in inhibiting inflammation compared to the standard drug diclofenac with an IC of 157 μg/mL . This suggests that this compound may possess comparable efficacy.

Anticancer Activity

The benzodioxole structure has been associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines while exhibiting lower toxicity to normal cells. For example, compounds with similar frameworks have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), showing significant cytotoxic effects at micromolar concentrations .

| Cell Line | IC (μM) | Compound Tested |

|---|---|---|

| MCF-7 | 20 | Benzodioxole Derivative |

| A549 | 15 | Benzodioxole Derivative |

| TBD | TBD | This compound |

Case Studies

A notable study focused on the synthesis and biological evaluation of sulfonamide derivatives highlighted the structure-activity relationship (SAR) of these compounds. It was found that modifications on the benzodioxole ring could enhance biological activity significantly. This underscores the importance of structural optimization in developing effective therapeutic agents .

Another investigation into benzodioxole-containing compounds revealed their potential as dual-action agents targeting both inflammation and microbial infections, suggesting a multifaceted approach to treatment strategies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that compounds similar to 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide exhibit antitumor properties. For instance, studies suggest that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the disruption of metabolic pathways essential for cancer cell proliferation. These findings highlight the potential for this compound in cancer therapeutics.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including analogs of the target compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the benzodioxole moiety could enhance activity and selectivity against tumor cells .

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Sulfonamides are known for their effectiveness against a broad range of bacterial infections. The incorporation of the benzodioxole structure may enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy.

Case Study:

In a comparative study on various sulfonamide derivatives, researchers found that those with aromatic substituents exhibited superior antimicrobial activity against resistant strains of bacteria. This suggests that this compound could be a candidate for further development in treating bacterial infections .

Pharmacological Insights

3. CNS Activity

The cyclopropyl group in the structure may confer unique pharmacological properties beneficial for central nervous system (CNS) disorders. Preliminary investigations into similar compounds have shown promise in modulating neurotransmitter systems.

Case Study:

Research conducted on cyclopropyl-substituted sulfonamides demonstrated their potential as modulators of serotonin receptors, which are crucial in treating conditions such as depression and anxiety disorders. The findings suggest that further exploration of this compound could yield valuable insights into novel CNS therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with 1,3-benzodioxol-containing pharmaceuticals, notably paroxetine-related compounds (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure :

- The target compound uses a linear propane sulfonamide , whereas paroxetine analogs feature a piperidine ring . Piperidines are cyclic amines with higher basicity, enhancing membrane permeability and CNS penetration. Sulfonamides, by contrast, are more acidic (pKa ~10–12) and may exhibit altered solubility and protein-binding properties.

Substituents :

- The cyclopropyl group on the sulfonamide nitrogen may reduce metabolic oxidation compared to bulkier aryl groups (e.g., 4-fluorophenyl in paroxetine). Cyclopropane’s strain energy could also influence conformational stability.

- Paroxetine-related compounds prioritize aryl substituents (e.g., fluorophenyl, methoxyphenyl) on the piperidine ring for serotonin reuptake inhibition. The absence of such groups in the target compound suggests divergent biological targets.

Pharmacopeial Relevance: Paroxetine-related compounds are pharmacopeial standards (USP), used to validate drug purity and manufacturing processes .

Research Findings and Data

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated from analogous systems:

- Synthesis and Analysis : Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving sulfonamide and benzodioxol-containing structures. Validation protocols () ensure accuracy in stereochemical assignments.

- Metabolic Stability : The benzodioxol group is resistant to cytochrome P450 oxidation, a feature exploited in paroxetine’s design . This property may extend to the target compound.

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while weaker bases (K2CO3) minimize side reactions compared to NaH. For example, substituting DMF with tetrahydrofuran (THF) in Mitsunobu reactions reduces yields by 15–20% due to poor solubility of intermediates.

Catalytic Approaches

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) analysis reveals ≥95% purity for recrystallized batches. Mass spectrometry (MS) confirms the molecular ion peak at m/z 367.46 [M+H]⁺, aligning with the molecular formula C18H25NO5S.

Table 2: Analytical Data for 3-(2H-1,3-Benzodioxol-5-yloxy)-N-Cyclopropylpropane-1-Sulfonamide

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 4.2 (t, 2H, OCH2), 3.1 (q, 2H, SO2CH2), 2.5 (m, 1H, cyclopropyl) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 148.2 (C-O), 121.8 (Ar-C), 56.4 (OCH2), 49.7 (SO2CH2), 25.3 (cyclopropyl) |

| IR (KBr) | 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric), 1245 cm⁻¹ (C-O-C) |

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patent-disclosed method uses a tubular reactor with residence time <10 minutes, achieving 92% conversion at 100°C. Environmental factors are mitigated by recycling DMF via distillation and replacing DEAD with polymer-supported reagents in Mitsunobu reactions.

Challenges and Alternative Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and benzodioxol coupling. Key steps require controlled temperatures (e.g., 60–80°C), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent oxidation. Reaction progress is monitored via TLC and HPLC, with final purification by column chromatography .

Q. How is structural confirmation of the compound achieved in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzodioxol and cyclopropyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like sulfonamide S=O stretches. X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary assays are used to screen the compound’s biological activity?

- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., cyclooxygenase or carbonic anhydrase) due to sulfonamide bioactivity. Cell viability assays (MTT or ATP-based) assess cytotoxicity. Dose-response curves (IC₅₀) are generated using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How does the compound interact with specific biological targets at the molecular level?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) quantify binding affinities to targets like GPCRs or kinases. Mutagenesis studies identify critical residues in binding pockets. Free-energy perturbation (FEP) calculations refine binding mode predictions .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

- Methodological Answer : Use standardized protocols (e.g., shake-flask method for solubility in PBS/DMSO mixtures). Bioavailability discrepancies are addressed via parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodent models. Data normalization accounts for assay-specific variables (e.g., pH, ionic strength) .

Q. How is the environmental fate of the compound evaluated in ecological risk assessments?

- Methodological Answer : OECD guidelines (e.g., Test 307) assess biodegradation in soil/water systems. LC-MS/MS quantifies environmental persistence and metabolites. Ecotoxicity is tested in Daphnia magna (EC₅₀) and algal growth inhibition assays. Computational models (EPI Suite) predict bioaccumulation potential .

Q. What advanced techniques elucidate reaction mechanisms during synthetic optimization?

- Methodological Answer : Kinetic isotope effects (KIE) and in situ FTIR track intermediate formation. Density functional theory (DFT) models transition states for key steps (e.g., sulfonamide bond formation). Continuous flow reactors enhance scalability while minimizing side reactions .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Methodological Answer : Analog libraries are synthesized with variations in the benzodioxol, cyclopropyl, or sulfonamide groups. SAR is analyzed via 3D-QSAR (CoMFA/CoMSIA) and matched molecular pair (MMP) analysis. Activity cliffs are resolved using free-Wilson or Hansch approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.